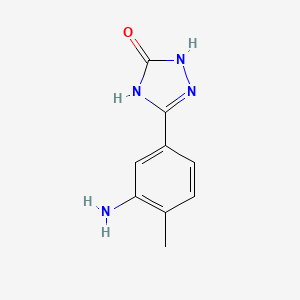
3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, antiangiogenic effects, and potential antioxidant activities.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 3-amino-1,2,4-triazole scaffold. For instance, research indicated that derivatives of this scaffold exhibited significant cytotoxic effects against various cancer cell lines. The evaluation was performed using the XTT assay across multiple cell lines, revealing that modifications at the 3-position of the triazole could enhance activity.
Key Findings:
- Cell Lines Tested: The compound was tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HT29) cancer cells.
- Mechanism of Action: The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | Apoptosis |
| This compound | A549 | 12.8 | Cell Cycle Arrest |
| This compound | HT29 | 9.0 | Apoptosis |
Antiangiogenic Activity
In addition to its anticancer properties, this compound has shown promising antiangiogenic effects. Angiogenesis is a critical process in tumor growth and metastasis; thus, inhibiting this process can be an effective therapeutic strategy.
Research Insights:
- In Vitro Studies: The compound inhibited endothelial cell proliferation and migration in vitro.
- In Vivo Studies: Animal models demonstrated reduced vascularization in tumors treated with the compound.
Antioxidant Activity
Another area of interest is the antioxidant capacity of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
Results:
Studies have shown that this compound exhibits significant DPPH radical scavenging ability compared to standard antioxidants like ascorbic acid.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 66.8 |
| Ascorbic Acid | 70.0 |
Case Studies
In a notable case study published in PubMed, researchers synthesized various derivatives of triazole compounds and evaluated their biological activities. The findings indicated that specific structural modifications could lead to enhanced anticancer and antiangiogenic activities .
Propriétés
IUPAC Name |
3-(3-amino-4-methylphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-6(4-7(5)10)8-11-9(14)13-12-8/h2-4H,10H2,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQGIBOUWGEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














